Sodium tetrakis(pentafluorophenyl)borate

Catalog No.
S1799936
CAS No.
149213-65-0
M.F
C24BF20Na
M. Wt
702.025634
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tetrakis(pentafluorophenyl)borate

CAS Number

149213-65-0

Product Name

Sodium tetrakis(pentafluorophenyl)borate

IUPAC Name

sodium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide

Molecular Formula

C24BF20Na

Molecular Weight

702.025634

InChI

InChI=1S/C24BF20.Na/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1

SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[Na+]

Anion Recognition and Sensing

Due to its negative charge and specific size and shape, NaB(C6F5)4 can be used as a selective anion receptor. The electron-withdrawing nature of the fluorine atoms creates a cavity around the boron center that can bind to specific anions through non-covalent interactions. This property allows researchers to design sensors for various anions, including fluoride, chloride, and phosphate ions [].

Catalysis

NaB(C6F5)4 has shown promise as a catalyst or catalyst precursor in various organic reactions. The bulky and electron-deficient nature of the pentafluorophenyl groups can influence reaction rates and selectivities. For example, NaB(C6F5)4 has been employed in Friedel-Crafts reactions, acylation reactions, and olefin metathesis reactions [, ].

Sodium tetrakis(pentafluorophenyl)borate is an organoboron compound characterized by the formula Na B C6F5)4]\text{Na B C}_6\text{F}_5)_4]. It consists of a sodium cation and a tetrakis(pentafluorophenyl)borate anion, where four pentafluorophenyl groups are bonded to a boron atom. This compound is notable for its weakly coordinating anion, which allows it to be used in various chemical applications, particularly in catalysis and electrochemistry. The high electronegativity of the fluorine atoms contributes to the stability and unique properties of this compound, making it useful in environments where traditional Lewis acids may not be effective.

  • Lewis Acid Scavenger: The Lewis acidic boron center could potentially interact and complex with Lewis basic sites on other molecules [].
  • Counterion: The B(C6F5)4- anion can act as a bulky and non-coordinating counterion for cationic complexes, influencing their stability and reactivity [].
, primarily involving the formation of cationic complexes. A common reaction involves its use as a precursor for generating cationic transition metal complexes:

Na B C6F5)4]+MLnClNaCl+[MLn]B C6F5)4\text{Na B C}_6\text{F}_5)_4]+\text{ML}_n\text{Cl}\rightarrow \text{NaCl}+[\text{ML}_n]\text{B C}_6\text{F}_5)_4

In this reaction, the sodium salt reacts with a metal complex, resulting in the formation of a new cationic complex while liberating sodium chloride. This property makes sodium tetrakis(pentafluorophenyl)borate valuable in various synthetic pathways, particularly in polymerization and coordination chemistry.

Sodium tetrakis(pentafluorophenyl)borate can be synthesized through several methods:

  • Direct Reaction: The compound can be produced by reacting sodium hydroxide with tris(pentafluorophenyl)boron in an appropriate solvent such as diethyl ether or tetrahydrofuran. The general reaction is:
    3C6F5B+NaOHNa B C6F5)4]+3C6F5OH3\text{C}_6\text{F}_5\text{B}+\text{NaOH}\rightarrow \text{Na B C}_6\text{F}_5)_4]+3\text{C}_6\text{F}_5\text{OH}
  • Grignard Reaction: Another method involves using pentafluorophenyl Grignard reagents with boron trifluoride etherate to form the borate salt.
  • Lithium Salt Precursor: Sodium tetrakis(pentafluorophenyl)borate can also be obtained from lithium tetrakis(pentafluorophenyl)borate by ion exchange methods.

These synthesis methods highlight the versatility of sodium tetrakis(pentafluorophenyl)borate and its derivatives in organic synthesis.

Sodium tetrakis(pentafluorophenyl)borate has several applications:

  • Catalysis: It is widely used as a catalyst precursor in various organic transformations, including polymerization reactions.
  • Electrochemistry: The compound serves as a supporting electrolyte in electrochemical studies due to its weakly coordinating nature.
  • Material Science: Its derivatives are utilized in developing advanced materials such as chemically amplified resists for photolithography.

Interaction studies involving sodium tetrakis(pentafluorophenyl)borate primarily focus on its ability to form stable complexes with transition metals. These studies reveal that the compound's weakly coordinating nature allows for efficient catalysis without interfering with the metal's reactivity. Furthermore, research indicates that sodium tetrakis(pentafluorophenyl)borate can stabilize reactive intermediates, enhancing reaction rates and selectivity in various chemical processes.

Sodium tetrakis(pentafluorophenyl)borate belongs to a class of compounds known as tetrakisarylborates. Here are some similar compounds and their unique features:

Compound NameUnique Features
Lithium tetrakis(pentafluorophenyl)borateWater-soluble; used extensively in olefin polymerization
Potassium tetrakis(pentafluorophenyl)borateSimilar reactivity; often used in ionic liquid applications
Tetrakis(3,5-bis(trifluoromethyl)phenyl)borateExhibits different electronic properties due to substituents
Tetrakis(phenyl)borateLess stable; more reactive compared to fluorinated analogs

Sodium tetrakis(pentafluorophenyl)borate is distinguished by its stability and low reactivity due to the presence of fluorine substituents, making it particularly useful in sensitive synthetic applications where traditional reagents may fail.

Sodium tetrakis(pentafluorophenyl)borate emerged from foundational research on fluorinated boron compounds in the mid-20th century. Early studies on pentafluorophenyl-boron derivatives, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), were conducted by Massey and Park in the 1960s. These efforts highlighted the strong Lewis acidity and stability of fluorinated arylborates but did not explore their anionic forms.

The development of weakly coordinating anions (WCAs) in the 1990s catalyzed interest in tetrakis(pentafluorophenyl)borate derivatives. In 1996, a patent by Kobayashi et al. described a novel synthesis route using pentafluorobenzene as a precursor, bypassing costly bromopentafluorobenzene. Subsequent advancements, such as the 2002 patent by Guironnet et al., optimized large-scale production through alkylithium-mediated reactions with boron trihalides. These innovations enabled the compound’s use in industrial catalysis and materials science.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is sodium tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1−). Its molecular formula is C₂₄BF₂₀Na, with a molar mass of 702.03 g/mol. The structure features a central boron atom tetrahedrally coordinated to four pentafluorophenyl groups (C₆F₅), forming a weakly coordinating anion (WCA) paired with a sodium cation.

Key Structural Features:

  • Coordination Geometry: Tetrahedral around boron, with C₆F₅ groups arranged to minimize steric hindrance.
  • Electronic Effects: Electron-withdrawing fluorine atoms enhance the anion’s stability and resistance to oxidation.
  • Synonym: Often abbreviated as NaB(C₆F₅)₄ in research literature.
PropertyValue/DescriptionSource
Molecular FormulaC₂₄BF₂₀Na
Molar Mass702.03 g/mol
Crystal SystemMonoclinic (Li⁺ etherate analog)

Overview of Academic Significance

Sodium tetrakis(pentafluorophenyl)borate is pivotal in modern organometallic chemistry due to its unique properties:

Role in Catalysis

As a WCA, it stabilizes cationic metal complexes without coordinating to active sites. This is critical in metallocene-catalyzed olefin polymerization, where it enhances catalyst activity by 10–100× compared to traditional activators like methylaluminoxane (MAO). For example, it ionizes zirconocene dichloride precursors to generate highly reactive [(C₅H₅)₂ZrR]⁺ species.

Electrochemical Applications

The compound serves as a supporting electrolyte in non-aqueous systems, enabling studies on redox-active species in ionic liquids. Its low nucleophilicity prevents side reactions, making it ideal for stabilizing reactive intermediates in lithium-ion batteries.

Synthetic Chemistry

It facilitates cationic polymerization and Friedel-Crafts alkylation by generating stable carbocations. A 2023 study demonstrated its use in ppm-level catalytic cyanosilylation of ketones under solvent-free conditions.

Molecular Formula and Structural Representation

Sodium tetrakis(pentafluorophenyl)borate possesses the molecular formula C₂₄BF₂₀Na, representing a compound with a molecular weight of 702.026 grams per mole [1] [2] [3]. The compound consists of a sodium cation (Na⁺) paired with the tetrakis(pentafluorophenyl)borate anion [B(C₆F₅)₄]⁻ [1] . The structural representation reveals a central boron atom tetrahedrally coordinated to four pentafluorophenyl groups, each containing five fluorine atoms positioned at the 2, 3, 4, 5, and 6 positions of the phenyl ring [1] [2].

The canonical simplified molecular-input line-entry system representation is B⁻(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F).[Na⁺] [2]. The International Union of Pure and Applied Chemistry name for this compound is sodium tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide [1] [3].

Table 1: Basic Properties of Sodium Tetrakis(pentafluorophenyl)borate

PropertyValue
Molecular FormulaC₂₄BF₂₀Na
Molecular Weight (g/mol)702.026
Chemical Abstracts Service Registry Number149213-65-0
AppearanceWhite to off-white crystalline solid
SolubilityWater-soluble, soluble in polar organic solvents
Storage ConditionsStore under inert atmosphere, moisture sensitive

Crystallographic Analysis and Solid-State Structure

The crystallographic analysis of sodium tetrakis(pentafluorophenyl)borate reveals important structural features that define its solid-state organization [28]. The tetrakis(pentafluorophenyl)borate anion exhibits a tetrahedral geometry around the central boron atom, with boron-carbon bond lengths of approximately 1.65 Ångströms, similar to those observed in related lithium tetrakis(pentafluorophenyl)borate structures [5] [28].

In the solid state, the sodium cation typically exhibits variable coordination numbers depending on the presence of solvent molecules and crystal packing arrangements [28]. Crystallographic studies of related alkali metal tetrakis(pentafluorophenyl)borates demonstrate that the sodium ion can form multiple contacts with fluorine atoms of the pentafluorophenyl groups [28]. The cesium analogue shows twelve cesium-fluorine contacts ranging from 3.0312(1) to 3.7397(2) Ångströms, which are significantly shorter than the sum of van der Waals radii [28].

The crystal structure is characterized by the presence of discrete ion pairs with no direct coordination between the sodium cation and the boron center of the anion [10]. The pentafluorophenyl groups maintain their planar aromatic character while providing steric bulk that contributes to the weakly coordinating nature of the borate anion [28] [30].

Table 2: Structural Parameters

ParameterValueReference/Notes
B-C Bond Length (Å)~1.65Similar to Li[B(C₆F₅)₄] structure
Geometry around BoronTetrahedralCharacteristic of tetrahedral borate
Pentafluorophenyl Ring PlanarityPlanar aromatic ringsEach C₆F₅ group maintains planarity
Anion Charge DelocalizationHighly delocalized over F atomsWeakly coordinating anion property
Coordination Number of SodiumVariable (depends on solvation)Often solvated in crystal structures
Steric Hindrance FactorHigh (bulky pentafluorophenyl groups)Contributes to weak coordination

Electronic Configuration and Bonding Characteristics

The electronic configuration of sodium tetrakis(pentafluorophenyl)borate reflects the ionic nature of the compound, with the sodium cation adopting the neon electronic configuration [Ne] upon loss of its valence electron [30]. The tetrakis(pentafluorophenyl)borate anion features a central boron atom in a tetrahedral sp³ hybridization state, forming four equivalent boron-carbon sigma bonds with the pentafluorophenyl substituents [32] [33].

The bonding characteristics are dominated by the electron-withdrawing effects of the twenty fluorine atoms distributed across the four pentafluorophenyl groups [32] [34]. These fluorine atoms create a highly electronegative environment that delocalizes the negative charge of the borate anion over a large spatial volume [30] [32]. The strong electron-withdrawing effect of the fluorine atoms reduces the electron cloud density around the boron atom, significantly weakening the coordination ability of the anion [14] [33].

The pentafluorophenyl groups maintain aromatic character with sp² hybridized carbon atoms forming the benzene ring framework [32]. The carbon-fluorine bonds exhibit strong covalent character due to the high electronegativity of fluorine, while the aromatic π-system experiences significant perturbation from the electron-withdrawing substituents [34]. This electronic configuration results in a weakly coordinating anion that provides steric hindrance to thermodynamically efficient cation-anion coordination [30].

Table 3: Electronic Configuration and Bonding Details

Atom/GroupElectronic ConfigurationBonding Character
Boron (central)sp³ hybridization, tetrahedralFour equivalent B-C σ bonds
Carbon (in C₆F₅)sp² hybridization in aromatic ringAromatic π-system with electron withdrawal
FluorineHighly electronegative, charge delocalizationStrong C-F bonds, electron-withdrawing effect
Sodium cation[Ne] electronic configuration (Na⁺)Ionic interaction with anion
Overall anion chargeCharge distributed over 20 F atomsWeakly coordinating due to charge distribution

Spectroscopic Properties (Nuclear Magnetic Resonance, Infrared, Raman, Ultraviolet-Visible)

The spectroscopic properties of sodium tetrakis(pentafluorophenyl)borate provide detailed insights into its molecular structure and electronic environment [9] [12] [38]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the various nuclei present in the compound. The boron-11 nuclear magnetic resonance spectrum is expected to show a signal in the range of -6 to -15 parts per million, reflecting the tetrahedral coordination environment around the boron center [35] [39].

Fluorine-19 nuclear magnetic resonance spectroscopy provides the most informative spectroscopic data due to the presence of twenty equivalent pentafluorophenyl-bound fluorine atoms [38] [39]. The spectrum typically exhibits distinct resonances for the ortho-, meta-, and para-fluorine atoms of the pentafluorophenyl groups, with chemical shifts ranging from -130 to -140 parts per million for ortho-fluorine, -160 to -165 parts per million for meta-fluorine, and -150 to -155 parts per million for para-fluorine atoms [38] [39].

Carbon-13 nuclear magnetic resonance spectroscopy shows aromatic carbon signals in the 120-150 parts per million region, though the quaternary carbon attached to boron is often not observed due to quadrupolar broadening effects [39]. Infrared spectroscopy reveals characteristic carbon-fluorine stretching vibrations in the 1000-1300 wavenumber region and aromatic carbon-carbon stretching modes between 1400-1600 wavenumbers [16].

Raman spectroscopy exhibits carbon-fluorine stretching modes and aromatic ring breathing vibrations characteristic of pentafluorophenyl groups [12]. Ultraviolet-visible absorption spectroscopy shows strong absorption below 250 nanometers attributed to π→π* transitions of the electron-deficient pentafluorophenyl chromophores [13] [16].

Table 4: Spectroscopic Data Summary

TechniqueValue/RangeNotes
¹¹B Nuclear Magnetic Resonance Chemical Shift (ppm)Expected around -6 to -15Tetrahedral boron environment
¹⁹F Nuclear Magnetic Resonance Regions (ppm)ortho-F: -130 to -140; meta-F: -160 to -165; para-F: -150 to -155Multiple F environments due to pentafluorophenyl groups
¹³C Nuclear Magnetic Resonance (ppm)Aromatic carbons: 120-150; quaternary C-B not always observedCarbon attached to boron often broadened
Infrared Key Frequencies (cm⁻¹)C-F stretch: 1000-1300; C-C aromatic: 1400-1600Multiple C-F stretching bands characteristic
Ultraviolet-Visible AbsorptionStrong absorption <250 nm (π→π* transitions)Pentafluorophenyl π-system transitions
Raman Active ModesC-F stretching, ring breathing modesFluorinated aromatic fingerprint region

Comparison with Related Borate Anions

The comparison of sodium tetrakis(pentafluorophenyl)borate with related borate anions reveals significant differences in coordination ability, thermal stability, and steric properties [22] [23] [24]. The tetrakis(pentafluorophenyl)borate anion [B(C₆F₅)₄]⁻ represents a substantial improvement over traditional anions such as tetrafluoroborate [BF₄]⁻ in terms of reduced coordination ability [22]. Conductance measurements demonstrate that ion association constants are as much as two orders of magnitude lower with tetrakis(pentafluorophenyl)borate compared to tetrafluoroborate in solvents with dielectric constants of 10 or less [22].

The closely related tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion, commonly known as tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, exhibits even weaker coordination ability due to increased steric bulk [23]. However, the tetrakis(pentafluorophenyl)borate anion provides an optimal balance of steric hindrance and electronic delocalization [25]. The perfluorination of all aromatic positions in tetrakis(pentafluorophenyl)borate results in more effective charge delocalization compared to partially fluorinated analogues [26].

Compared to the non-fluorinated tetraphenylborate [B(C₆H₅)₄]⁻, the pentafluorophenyl derivative exhibits dramatically reduced coordination ability due to the electron-withdrawing effects of the fluorine substituents [24]. The electron-withdrawing nature of the pentafluorophenyl groups creates a more diffuse negative charge distribution, making the anion less nucleophilic and less likely to coordinate strongly to metal centers [25] [26].

Studies comparing the stability of various tetrakis(pentafluorophenyl)borate salts under acidic conditions demonstrate superior stability compared to other weakly coordinating anions . The thermal stability of tetrakis(pentafluorophenyl)borate exceeds that of many traditional electrolyte anions, making it suitable for applications requiring elevated temperatures [14].

Table 5: Comparison with Related Borate Anions

Borate AnionCoordination AbilityThermal StabilitySteric BulkApplications
[BF₄]⁻Moderately coordinatingHighSmallGeneral electrolyte
[B(C₆F₅)₄]⁻Weakly coordinatingVery highLargeCatalysis, polymerization
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (tetrakis(3,5-bis(trifluoromethyl)phenyl)borate)Very weakly coordinatingVery highVery largeAdvanced catalysis, ionic liquids
[B(C₆H₅)₄]⁻Strongly coordinatingModerateModerateLimited due to coordination
[B(OC₆F₅)₄]⁻Weakly coordinatingHighLargeSpecialized applications

Sodium tetrakis(pentafluorophenyl)borate demonstrates moderate thermal stability with specific temperature-dependent decomposition characteristics that have been extensively studied through differential scanning calorimetry analysis [1]. The compound exhibits a decomposition temperature of 315°C, accompanied by significant heat generation of 1.74 kJ/g [1]. This thermal behavior represents a critical safety consideration for industrial applications, as the substantial exothermic decomposition poses potential handling risks compared to other tetrakis(pentafluorophenyl)borate salts.

The thermal stability profile of sodium tetrakis(pentafluorophenyl)borate differs markedly from other alkali metal and ammonium variants of the same anion. Comparative studies reveal that ammonium tetrakis(pentafluorophenyl)borate exhibits superior thermal stability with no observable exothermic peaks during differential scanning calorimetry measurements [1]. In contrast, lithium tetrakis(pentafluorophenyl)borate demonstrates deflagration behavior upon melting at approximately 265°C, producing thick black smoke even under nitrogen atmosphere [2]. The potassium analog shows enhanced thermal stability with decomposition temperatures exceeding 300°C [3].

The thermal decomposition mechanism of sodium tetrakis(pentafluorophenyl)borate involves complex fragmentation processes that generate volatile fluorinated aromatic compounds. The substantial heat release of 1.74 kJ/g indicates an energetically favorable decomposition pathway, likely involving carbon-fluorine bond breaking and subsequent formation of more stable fluorinated products [1]. This exothermic nature distinguishes the sodium salt from the ammonium variant, which shows no detectable heat generation during thermal analysis under identical conditions.

Processing temperature limitations for sodium tetrakis(pentafluorophenyl)borate applications must consider the 315°C decomposition threshold. Industrial handling protocols recommend maintaining processing temperatures below 250°C to ensure adequate safety margins and prevent thermal degradation that could compromise product integrity and generate hazardous decomposition products [4].

Solubility and Solvation Effects

The solubility characteristics of sodium tetrakis(pentafluorophenyl)borate reflect the unique combination of ionic sodium cation behavior and the hydrophobic nature of the perfluorinated borate anion [5] [6]. The compound demonstrates excellent solubility in water and polar organic solvents, making it suitable for diverse applications across aqueous and non-aqueous systems [5] [6].

In polar protic solvents, sodium tetrakis(pentafluorophenyl)borate exhibits high solubility due to favorable solvation of the sodium cation and the capacity of the large tetrakis(pentafluorophenyl)borate anion to stabilize solvated ion pairs. The compound shows high solubility in methanol and other alcoholic solvents [7], where hydrogen bonding interactions with the sodium cation contribute to dissolution. The excellent solubility in dichloromethane, chloroform, and acetone [7] demonstrates the anion's compatibility with polar aprotic environments, facilitating applications in organic synthesis and electrochemical studies.

Solvation effects significantly influence the electrochemical and catalytic properties of sodium tetrakis(pentafluorophenyl)borate. In polar solvents, the sodium cation undergoes extensive solvation, effectively separating it from the tetrakis(pentafluorophenyl)borate anion and enhancing the anion's availability for coordination chemistry applications [8]. The weakly coordinating nature of the tetrakis(pentafluorophenyl)borate anion becomes most pronounced in low-dielectric constant solvents, where ion association constants are significantly reduced compared to traditional electrolyte anions [9].

Comparative solubility studies demonstrate that tetramethylammonium tetrakis(pentafluorophenyl)borate exhibits lower lipophilicity than the analogous tetrakis[3,5-bis(trifluoromethyl)phenyl]borate compound [8]. Specific solubility measurements show tetramethylammonium tetrakis(pentafluorophenyl)borate solubility of 740 × 10⁻⁵ mol dm⁻³ in dichloromethane and 5.4 × 10⁻⁵ mol dm⁻³ in chloroform [8]. The extremely low solubility in 1,2-dibromotetrafluoroethane (less than 3 × 10⁻⁷ mol dm⁻³) indicates limited compatibility with highly fluorinated solvents despite the compound's perfluorinated aromatic structure [8].

Hydrophobic character emerges from the tetrakis(pentafluorophenyl)borate anion, which creates room temperature ionic liquids when paired with appropriate large organic cations such as tetraoctylphosphonium [10]. These ionic liquid systems demonstrate wide electrochemical windows approaching 3.5 V and enhanced physicochemical properties including density values of 1.22 g·cm⁻³ and conductivity of 180 μS·cm⁻¹ at 60°C [10].

Electrochemical Properties

Sodium tetrakis(pentafluorophenyl)borate exhibits exceptional electrochemical properties that make it a superior supporting electrolyte compared to traditional anions in non-aqueous electrochemical systems [9]. The compound's electrochemical behavior is characterized by wide potential windows, reduced ion association, and enhanced conductivity in low-polarity solvents [9].

Conductance measurements reveal that tetrabutylammonium tetrakis(pentafluorophenyl)borate demonstrates ion association constants that are as much as two orders of magnitude lower than traditional supporting electrolyte anions such as tetrafluoroborate, hexafluorophosphate, or perchlorate in solvents with dielectric constants of 10 or less [9]. This dramatic reduction in ion association directly translates to improved electrochemical performance through enhanced ionic mobility and reduced ohmic resistance.

Cyclic voltammetry experiments at minielectrodes show significantly reduced ohmic error for lower polarity solvents when tetrakis(pentafluorophenyl)borate serves as the supporting electrolyte anion rather than smaller traditional anions [9]. The degree of ion association reduction correlates with the acceptor properties of the solvent, indicating that the tetrakis(pentafluorophenyl)borate anion's effectiveness depends on the specific solvation environment [9].

Analysis based on the Fuoss model attributes the superior electrochemical performance to differences in contact ion pair concentrations rather than solvent-separated ion pair formation [9]. The highly delocalized charge distribution across the tetrakis(pentafluorophenyl)borate anion reduces electrostatic interactions with cations, promoting greater ionic dissociation and enhanced conductivity [9].

Electrochemical window studies using tetrakis(pentafluorophenyl)borate-based ionic liquids demonstrate wide metal-electrolyte potential windows approaching 3.5 V at elevated temperatures [10]. These extensive potential ranges enable electrochemical studies of redox-active species that would be impossible with conventional electrolyte systems. The liquid-liquid polarizable potential window at water-ionic liquid interfaces reaches approximately 0.9 V, facilitating interfacial electrochemical investigations [10].

Ion transfer kinetics at water-ionic liquid interfaces containing tetrakis(pentafluorophenyl)borate exhibit enhanced electron transfer and ion transfer rates compared to other room temperature ionic liquid systems [10]. Finite element analysis of these electrochemical processes reveals improved kinetic parameters that support applications in biphasic metal ion extractions and interfacial electrochemistry [10].

Weakly Coordinating Anion (WCA) Characteristics

The tetrakis(pentafluorophenyl)borate anion represents one of the most effective weakly coordinating anions available for modern coordination chemistry and catalysis applications [12] [13]. The sodium salt provides a convenient source of this anion while maintaining excellent handling properties and commercial availability [14].

Charge delocalization constitutes the fundamental mechanism underlying the weak coordination behavior of tetrakis(pentafluorophenyl)borate [12] [13]. The anion achieves exceptional charge distribution through the presence of twenty electronegative fluorine atoms distributed across four pentafluorophenyl groups . This extensive fluorination creates a highly diffuse negative charge that minimizes electrostatic interactions with metal centers and other cationic species [12].

Steric effects provide additional coordination resistance through the bulky pentafluorophenyl substituents that create significant spatial hindrance around potential coordination sites [13]. Molecular dynamics simulations demonstrate that tetrakis(pentafluorophenyl)borate maintains substantial rigidity, providing effective steric barriers to thermodynamically efficient cation-anion coordination [13]. Small alkali cations such as lithium and sodium can penetrate the tetrakis(pentafluorophenyl)borate core, while larger cations including potassium and organic species remain at distances ranging from 0.50 to 0.63 nm from the central boron atom [13].

Coordination tendency comparisons establish the relative weakly coordinating abilities of various borate anions. Studies of metallocene complexes reveal the coordination strength order: methyltris(pentafluorophenyl)borate > tetrakis[4-(tert-butyldimethylsilyl)tetrafluorophenyl]borate ≈ tetrakis[4-(triisopropylsilyl)tetrafluorophenyl]borate > tetrakis(pentafluorophenyl)borate [16]. This ranking demonstrates that tetrakis(pentafluorophenyl)borate provides optimal weak coordination properties among the series.

Catalytic applications showcase the practical importance of tetrakis(pentafluorophenyl)borate as a weakly coordinating anion. In metallocene-catalyzed olefin polymerization, the anion enables 10-100 fold activity enhancement compared to traditional activators like methylaluminoxane . The weak coordination allows formation of highly reactive cationic metal complexes such as [(C₅H₅)₂ZrR]⁺ species without competing coordination from the counteranion .

Ionic liquid formation with tetrakis(pentafluorophenyl)borate demonstrates its utility in stabilizing large organic cations while maintaining liquid-state properties at room temperature [10] [17]. The weak coordination prevents strong ion pairing that would otherwise lead to crystalline solid formation, enabling the preparation of hydrophobic ionic liquids with wide electrochemical windows and enhanced physicochemical properties [10].

Hydrophobicity and Resistance to Oxidation

Sodium tetrakis(pentafluorophenyl)borate exhibits significant hydrophobic character derived from its perfluorinated aromatic substituents, combined with exceptional resistance to oxidative degradation that distinguishes it from traditional electrolyte anions [8] [18] [19].

Hydrophobic properties emerge from the perfluorinated pentafluorophenyl groups that create a large hydrophobic surface area around the borate center [8]. The twenty fluorine atoms distributed across the four aromatic rings generate strong fluorophobic interactions that promote phase separation in aqueous-organic biphasic systems [18]. When combined with large organic cations such as trihexyltetradecylphosphonium, tetrakis(pentafluorophenyl)borate forms extremely hydrophobic ionic liquids suitable for water-immiscible electrochemical applications [18].

Lipophilicity measurements comparing tetrakis(pentafluorophenyl)borate with other fluorinated borate anions reveal moderate hydrophobic character [8]. While tetrakis[3,5-bis(trifluoromethyl)phenyl]borate demonstrates higher lipophilicity across various organic solvents, tetrakis(pentafluorophenyl)borate provides sufficient hydrophobicity for most practical applications while maintaining better synthetic accessibility [8].

Oxidation resistance represents a critical advantage of tetrakis(pentafluorophenyl)borate in electrochemical and catalytic applications [19]. The anion demonstrates remarkable stability under highly oxidizing conditions that would decompose traditional electrolyte anions [19]. This oxidative stability stems from the electron-withdrawing effects of the fluorine substituents that stabilize the aromatic rings against electrophilic attack and radical-mediated degradation processes [19].

Acid stability studies reveal exceptional resistance to decomposition under harsh acidic conditions [8]. Homogeneous decomposition experiments in methanol-concentrated sulfuric acid solutions show that tetrakis(pentafluorophenyl)borate remains intact under conditions that cause 57% decomposition of tetrakis[3,5-bis(trifluoromethyl)phenyl]borate after 146 hours [8]. Under dichloromethane-concentrated sulfuric acid biphasic conditions, tetrakis(pentafluorophenyl)borate exhibits a half-life of 7.9 hours compared to 1.1 hours for the trifluoromethyl analog [8].

Hydrolytic stability in aqueous systems enables applications requiring extended exposure to moisture without significant degradation [5]. The carbon-fluorine bonds resist hydrolytic cleavage under normal pH conditions, maintaining anion integrity across a wide range of aqueous environments [6]. This stability contrasts with traditional fluorinated anions such as hexafluorophosphate, which undergoes hydrolysis to generate hydrogen fluoride and other corrosive products.

Dates

Last modified: 08-15-2023

Explore Compound Types